molecular formula C8H5BrClF3O B3247240 1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene CAS No. 1809161-58-7

1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene

Cat. No.: B3247240
CAS No.: 1809161-58-7
M. Wt: 289.47 g/mol
InChI Key: UDTMGKANNIRNIY-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1809161-58-7 . It has a molecular weight of 289.48 . The IUPAC name for this compound is 5-bromo-1-chloro-2-methoxy-3-(trifluoromethyl)benzene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrClF3O/c1-14-7-5(8(11,12)13)2-4(9)3-6(7)10/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Site Selectivity in Halobenzotrifluorides

  • In a study by Mongin, Desponds, and Schlosser (1996), chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, including 1-bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene, underwent specific deprotonation adjacent to a single halogen substituent when treated with certain reagents. This demonstrated the potential for controlling regioselectivity in chemical reactions involving these compounds (Mongin, Desponds, & Schlosser, 1996).

Steric Effects in Metalation

  • Schlosser et al. (2006) explored the impact of steric hindrance on the metalation of various bromo(trifluoromethyl)benzenes. They found that the presence of a methoxy group at the peri-position impeded the deprotonation of bromo(trifluoromethyl)quinolines, suggesting that the methoxy group in this compound can influence its reactivity (Schlosser et al., 2006).

Role in Organometallic Synthesis

  • Porwisiak and Schlosser (1996) identified 1-bromo-3,5-bis(trifluoromethyl)benzene, a related compound, as a versatile material for organometallic synthesis. It was used to create synthetically useful reactions via various intermediates, indicating the potential utility of similar compounds in organometallic chemistry (Porwisiak & Schlosser, 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements are P261, P305, P351, and P338 , which provide guidance on how to handle the compound safely.

Properties

IUPAC Name

5-bromo-1-chloro-2-methoxy-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c1-14-7-5(8(11,12)13)2-4(9)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTMGKANNIRNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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